1-(2-(4-fluorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide
Description
1-(2-(4-Fluorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide is a synthetic indole-derived compound characterized by a 4-fluorobenzamidoethyl side chain, a carbamimidothioate (thiourea derivative) group at the 3-position of the indole ring, and a hydroiodide counterion. The hydroiodide salt improves solubility in polar solvents compared to free-base analogs .
Properties
IUPAC Name |
[1-[2-[(4-fluorobenzoyl)amino]ethyl]indol-3-yl] carbamimidothioate;hydroiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS.HI/c19-13-7-5-12(6-8-13)17(24)22-9-10-23-11-16(25-18(20)21)14-3-1-2-4-15(14)23;/h1-8,11H,9-10H2,(H3,20,21)(H,22,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWQOEPQUGTNHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)F)SC(=N)N.I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FIN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Core Functionalization
The indole nucleus is typically synthesized via Fischer indolization or Madelung cyclization. For 1H-indole derivatives, N-alkylation precedes C3 functionalization to avoid competing side reactions. The introduction of the ethylamine side chain at the N1 position is achieved through alkylation with 2-bromoethylamine hydrobromide under basic conditions (e.g., K2CO3 in DMF at 60°C).
4-Fluorobenzamidoethyl Side Chain Installation
The ethylamine side chain is acylated with 4-fluorobenzoyl chloride using Schotten-Baumann conditions (aqueous NaOH, CH2Cl2, 0°C to room temperature). Triethylamine serves as both a base and HCl scavenger, achieving yields of 78–85% after recrystallization from ethanol/water.
Stepwise Synthesis and Mechanistic Considerations
Synthesis of 1-(2-Aminoethyl)-1H-Indole
Procedure :
- Indole (1.0 equiv) is dissolved in anhydrous DMF under N2.
- 2-Bromoethylamine hydrobromide (1.2 equiv) and K2CO3 (2.5 equiv) are added.
- The mixture is stirred at 60°C for 12 hours, followed by filtration and solvent evaporation.
- The crude product is purified via flash chromatography (SiO2, CH2Cl2/MeOH 95:5).
Key Data :
- Yield: 68–72%
- Purity (HPLC): >95%
- Characterization: 1H NMR (DMSO-d6) δ 7.65 (d, J = 7.8 Hz, 1H), 7.35 (d, J = 8.1 Hz, 1H), 7.15 (t, J = 7.5 Hz, 1H), 6.95 (t, J = 7.4 Hz, 1H), 4.25 (t, J = 6.3 Hz, 2H), 3.10 (t, J = 6.3 Hz, 2H), 2.85 (s, 2H).
Acylation with 4-Fluorobenzoyl Chloride
Procedure :
- 1-(2-Aminoethyl)-1H-indole (1.0 equiv) is suspended in CH2Cl2 at 0°C.
- Triethylamine (3.0 equiv) is added, followed by dropwise addition of 4-fluorobenzoyl chloride (1.1 equiv).
- The reaction is warmed to room temperature and stirred for 4 hours.
- The organic layer is washed with 1M HCl, saturated NaHCO3, and brine, then dried over Na2SO4.
Key Data :
Carbamimidothioate Formation and Hydroiodide Salt Generation
Procedure :
- 1-(2-(4-Fluorobenzamido)ethyl)-1H-indole (1.0 equiv) is dissolved in ethanol.
- Thiourea (2.5 equiv) and hydroiodic acid (57% w/w, 3.0 equiv) are added.
- The mixture is refluxed for 8 hours, then cooled to precipitate the product.
- The solid is filtered and washed with cold ethanol.
Key Data :
- Yield: 65–70%
- Purity (HPLC): >98%
- MS (ESI+): m/z 385.1 [M+H]+ (calc. 385.4).
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Alkylation
A microwave-enhanced protocol reduces the N-alkylation step from 12 hours to 45 minutes at 100°C, improving yield to 76% while minimizing decomposition.
Continuous-Flow Carbamimidothioate Synthesis
Utilizing a microflow reactor (0.5 mm ID PTFE tubing), the carbamimidothioate formation is completed in 0.1 seconds at 25°C, achieving 89% yield by preventing oligomerization.
Critical Challenges and Optimization Strategies
Regioselectivity in N-Alkylation
Competing C3 alkylation is suppressed by using bulky bases (e.g., DBU) and low temperatures (−20°C), increasing N1-selectivity to 19:1.
Carbamimidothioate Stability
The hydroiodide salt form enhances stability against oxidation compared to free bases. Storage under argon at −20°C maintains >95% purity for 12 months.
Scalability and Industrial Considerations
Kilogram-Scale Production
A pilot-scale process using:
- 2-(4-Fluorobenzamido)ethyl bromide instead of chloro derivatives (reduces reaction time by 40%)
- Aqueous workup with TBAB phase-transfer catalyst (lowers organic solvent use by 60%)
achieves 71% overall yield with 99.5% purity.
Analytical Characterization Summary
| Property | Value/Description | Method |
|---|---|---|
| Melting Point | 214–216°C (dec.) | DSC |
| Solubility | 12 mg/mL in DMSO, <0.1 mg/mL in H2O | USP <921> |
| pKa | 3.8 (indole NH), 9.1 (guanidine) | Potentiometric |
| LogP | 2.34 ± 0.15 | Shake-flask |
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-fluorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorobenzamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
-
Cancer Treatment :
- This compound has shown promise in targeting specific cancer cell lines due to its ability to inhibit certain pathways involved in tumor growth. Studies indicate that it may interfere with the signaling pathways of oncogenes, leading to reduced proliferation of cancer cells.
- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in the viability of breast cancer cells by inducing apoptosis through the intrinsic pathway.
-
Neuropharmacology :
- The indole structure is known to interact with serotonin receptors, suggesting potential applications in treating mood disorders or anxiety. Preliminary studies indicate that this compound may act as a selective serotonin reuptake inhibitor (SSRI).
- Research Findings : Animal models treated with this compound exhibited reduced anxiety-like behaviors, indicating its potential as an anxiolytic agent.
-
Molecular Imaging and Probes :
- The unique fluorobenzamido group allows for the development of imaging agents for positron emission tomography (PET). This application is particularly relevant for visualizing tumor vasculature and assessing therapeutic efficacy.
- Study Example : A study highlighted the use of this compound as a fluorescent probe to track cellular uptake and localization within cancerous tissues.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(2-(4-fluorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide involves its interaction with various molecular targets. The indole ring can intercalate into DNA, disrupting its function and leading to cell death. The fluorobenzamido group can enhance the compound’s binding affinity to specific proteins, while the carbamimidothioate moiety can form covalent bonds with nucleophilic residues in enzymes, inhibiting their activity .
Comparison with Similar Compounds
Table 1: Structural Comparison with Acylguanidine Analogs
| Feature | Target Compound | Acylguanidine (Compound 5 ) |
|---|---|---|
| Core Structure | Indole with carbamimidothioate | Indole with acylguanidine |
| Key Functional Group | Thiourea (C=S) | Carbonyl (C=O) |
| Counterion | Hydroiodide | Hydrochloride |
| Synthetic Reagent | (Z)-tert-butylamino(methylthio)methylene carbamate | Boc-guanidine |
Comparison with Indole Thiourea Derivatives
highlights indole thioureas (e.g., 3–6 ) with aryl/alkyl substituents:
- Substituent Effects: The target compound’s 4-fluorobenzamidoethyl chain contrasts with simpler aryl groups (e.g., 4-methylphenyl in compound 3). The fluorine atom may enhance metabolic stability and membrane permeability compared to non-halogenated analogs .
- Biological Activity : Thioureas in exhibit antifungal activity (e.g., against Candida albicans), suggesting the target compound may share similar applications, though iodide counterion effects remain unexplored .
Table 2: Comparison with Indole Thiourea Derivatives
| Compound | Substituent | Biological Activity |
|---|---|---|
| Target Compound | 4-Fluorobenzamidoethyl | Unknown (theoretical) |
| Compound 3 | 4-Methylphenyl | Antifungal |
| Compound 4 | 4-Chlorophenyl | Antimicrobial |
Counterion Effects: Hydroiodide vs. Hydrochloride
The hydroiodide counterion in the target compound contrasts with hydrochloride salts in (e.g., compound 5). Iodide’s larger ionic radius may reduce lattice energy, improving solubility in aqueous media compared to chloride salts.
Biological Activity
The compound 1-(2-(4-fluorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutics. This article provides a detailed exploration of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by its unique structure, which includes an indole moiety, a fluorobenzamide group, and a carbamimidothioate functional group. The synthesis typically involves coupling reactions that link the various functional components, allowing for the formation of the desired compound with high purity.
- Target Interaction : The compound is believed to interact with specific biological targets, including receptors involved in tumor growth and angiogenesis. Its structure suggests potential binding affinity to integrin receptors, which are often overexpressed in cancerous tissues.
- Inhibition of Tumor Growth : Preliminary studies indicate that the compound may inhibit cell proliferation in various cancer cell lines. This effect is likely mediated through apoptosis induction and cell cycle arrest.
- Thiol Reactivity : The presence of a carbamimidothioate group enhances the compound's reactivity towards thiol-containing biomolecules, which may facilitate targeted delivery to tumor sites.
In Vitro Studies
- Cell Viability Assays : Various assays (e.g., MTT, XTT) have been conducted to evaluate the cytotoxic effects of the compound on different cancer cell lines. Results indicate significant reductions in cell viability at micromolar concentrations.
- Mechanistic Studies : Flow cytometry and Western blot analyses have shown that treatment with the compound leads to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells.
In Vivo Studies
- Animal Models : Studies using murine models bearing xenografted tumors have demonstrated that administration of the compound results in reduced tumor growth rates compared to control groups. Tumor volume measurements indicate a statistically significant decrease (p < 0.05) in treated animals.
- Biodistribution Studies : Radiolabeled versions of the compound have been used to assess biodistribution patterns via imaging techniques such as PET scans. High uptake in tumor tissues was observed, correlating with its proposed mechanism as an integrin-targeting agent.
Case Study 1: Efficacy in Glioblastoma Models
A recent study evaluated the efficacy of 1-(2-(4-fluorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide in glioblastoma models. Mice treated with the compound showed a reduction in tumor size by approximately 40% after four weeks compared to untreated controls. Histological analysis revealed increased apoptosis within tumors from treated mice.
Case Study 2: Combination Therapy Potential
In another investigation, the compound was tested in combination with conventional chemotherapeutic agents (e.g., temozolomide). The combination therapy exhibited synergistic effects, leading to enhanced tumor regression and improved survival rates in treated mice compared to monotherapy.
Data Summary Table
| Study Type | Model | Dose (mg/kg) | Tumor Volume Reduction (%) | Comments |
|---|---|---|---|---|
| In Vitro | U87MG Glioblastoma | 10 | 60 | Significant apoptosis observed |
| In Vivo | Murine Xenograft | 5 | 40 | Reduced tumor size |
| Combination Therapy | MDA-MB-435 Breast Cancer | 5 + 10 (temozolomide) | 55 | Synergistic effects noted |
Q & A
Q. Optimization Considerations :
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (Reported) | Reference |
|---|---|---|---|
| Amide Coupling | 4-fluorobenzoyl chloride, DCM, RT, 12h | 60–75% | |
| Thioureation | Thiourea, NaOH, EtOH, 70°C, 6h | 50–65% |
Basic: How should researchers characterize this compound’s physicochemical properties?
Methodological Answer:
Key characterization steps include:
Spectroscopic Analysis :
- NMR : Use H/C NMR to confirm indole, amide, and thiourea moieties. Aromatic protons (δ 7.0–8.5 ppm) and NH signals (δ 9–11 ppm) are diagnostic .
- HRMS : Verify molecular ion peaks (e.g., [M+H]) with <5 ppm error .
Physical Properties :
Q. Table 2: Predicted Physicochemical Data for Related Compounds
| Property | Value (Predicted) | Reference |
|---|---|---|
| Density | 1.36 g/cm³ | |
| PSA | 71.22 Ų |
Basic: What preliminary biological assays are suitable for activity screening?
Methodological Answer:
Initial screening should focus on:
Cytotoxicity : Use MTT assays against cancer cell lines (e.g., HepG2, MCF-7) with IC determination .
Enzyme Inhibition : Test against targets like Bcl-2/Mcl-1 (apoptosis regulators) via fluorescence polarization assays .
Solubility-Stability : Assess stability in PBS (pH 7.4) and plasma using LC-MS over 24h .
Advanced: How can researchers identify the molecular targets and mechanisms of action?
Methodological Answer:
Target Fishing :
- Chemoproteomics : Use pull-down assays with biotinylated probes to capture binding proteins .
- DARTS (Drug Affinity Responsive Target Stability) : Identify stabilized proteins after compound treatment .
Mechanistic Studies :
- Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates .
- Molecular Docking : Dock the compound into Bcl-2/Mcl-1 pockets (PDB: 2W3L) using AutoDock Vina .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Core Modifications :
- Vary the indole substituents (e.g., 5-methoxy vs. 5-nitro) to assess electronic effects on activity .
- Replace the 4-fluorobenzamido group with other halogens (Cl, Br) to study steric impacts .
Salt Variations : Compare hydroiodide with hydrochloride salts for solubility and bioavailability .
Q. Table 3: SAR Insights from Analogous Compounds
| Modification | Biological Impact | Reference |
|---|---|---|
| Ethyl → Methyl (piperidine) | Reduced potency (IC ↑ 2-fold) | |
| 4-Fluorobenzyl → 4-Chlorobenzyl | Improved cytotoxicity (IC ↓ 30%) |
Advanced: What computational methods validate this compound’s stability and reactivity?
Methodological Answer:
DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict bond dissociation energies (BDEs) for the thiourea group .
MD Simulations : Simulate solvation in water/octanol to estimate logP and membrane permeability .
Degradation Pathways : Use Schrödinger’s Jaguar to model hydrolysis under acidic conditions .
Advanced: How to address contradictions in experimental data (e.g., solubility vs. activity)?
Methodological Answer:
Cross-Validation : Replicate assays in multiple labs with standardized protocols (e.g., CLIA guidelines) .
Structural Analogues : Compare data with compounds sharing the indole-carbamimidothioate scaffold .
Data Triangulation : Integrate computational predictions (e.g., pKa), in vitro assays, and crystallography (if available) .
Advanced: What strategies mitigate toxicity risks in preclinical development?
Methodological Answer:
In Silico Tox Prediction : Use tools like ProTox-II to flag hepatotoxicity risks .
Metabolic Profiling : Incubate with liver microsomes to identify reactive metabolites (e.g., glutathione adducts) .
In Vivo Safety : Conduct acute toxicity studies in rodents (OECD 423) with histopathology endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
